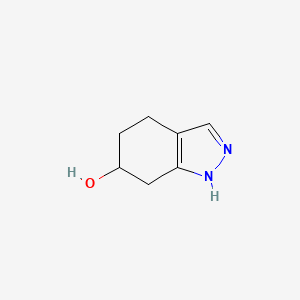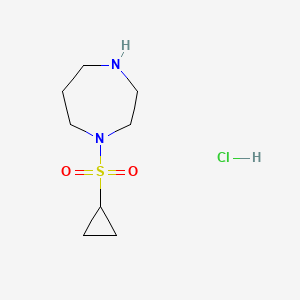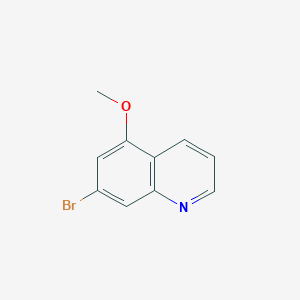
4,5,6,7-tetrahydro-1H-indazol-6-ol
Vue d'ensemble
Description
Synthesis Analysis
A new series of t-4-aryl-3,c-6-dihydroxy-6-methyl-4,5,6,7-tetrahydro-1H-indazole-r-5-carboxylic acid isopropyl esters has been synthesized by adopting a conventional method from cyclic β-keto esters . The synthesis of 4,5,6,7-1H-indazoles involves two steps. The first step, condensation of isopropyl acetoacetate with aromatic aldehydes in the presence of methylamine in ethanol, yielded cyclic β-keto esters. They were treated with hydrazine hydrate in ethanol under reflux to give compounds .Molecular Structure Analysis
The stereochemistry of a six-membered ring of the fused indazoles resembled that of keto esters . From the HMBC correlations, the indazole structure was confirmed as 1H-indazole .Chemical Reactions Analysis
The mechanism of the second step in the synthesis process was different from the expected one. Dehydration was faster than cyclization, and the cyclic intermediates formed in the reaction course were unstable and easily underwent amido-imidol tautomerism, yielding stable 1H-indazoles .Applications De Recherche Scientifique
Anti-Inflammatory Applications
Indazole derivatives have shown significant potential as anti-inflammatory agents. The search for new drugs with anti-inflammatory properties is ongoing, and compounds like 4,5,6,7-tetrahydro-1H-indazol-6-ol are of interest due to their structural similarity to other active indazoles . For instance, certain tetrahydroindazole derivatives have demonstrated high anti-inflammatory activity with minimal ulcerogenic potential . This suggests that 4,5,6,7-tetrahydro-1H-indazol-6-ol could be synthesized and tested for similar therapeutic effects.
Antimicrobial Activities
The antimicrobial properties of indazole derivatives are well-documented. Studies have found that compounds structurally related to 4,5,6,7-tetrahydro-1H-indazol-6-ol exhibit moderate-to-high activity against various bacterial strains, including Staphylococcus spp., Pseudomonas aeruginosa, Proteus spp., and Escherichia coli . This indicates that 4,5,6,7-tetrahydro-1H-indazol-6-ol could be a candidate for developing new antimicrobial agents.
Anticancer Research
Indazoles have been explored for their anticancer properties. The indazole nucleus is structurally diverse and has been associated with a variety of biological activities that are relevant to cancer treatment . As a derivative, 4,5,6,7-tetrahydro-1H-indazol-6-ol may possess similar properties and could be investigated for its potential use in cancer therapy.
Hypoglycemic Effects
Indazole derivatives have been reported to exhibit hypoglycemic activities, which could be beneficial in the treatment of diabetes . The compound 4,5,6,7-tetrahydro-1H-indazol-6-ol could be synthesized and evaluated for its ability to regulate blood sugar levels, providing a new avenue for diabetes research.
Antiprotozoal Potential
The fight against protozoal infections is another area where indazole derivatives could be useful. Some indazoles have shown antiprotozoal activity, suggesting that 4,5,6,7-tetrahydro-1H-indazol-6-ol might also be effective against protozoan pathogens .
Antihypertensive Properties
Indazoles have been investigated for their antihypertensive effects. Given the structural similarities, 4,5,6,7-tetrahydro-1H-indazol-6-ol could be a candidate for the development of new antihypertensive drugs .
Neuroprotective Effects
Indazole derivatives have been associated with neuroprotective effects, which could be valuable in treating neurodegenerative diseases . Research into the neuroprotective properties of 4,5,6,7-tetrahydro-1H-indazol-6-ol could lead to new treatments for conditions such as Alzheimer’s and Parkinson’s disease.
Psychiatric Disorders
Some indazole derivatives are found in drugs used to treat psychiatric disorders, such as schizophrenia . The compound 4,5,6,7-tetrahydro-1H-indazol-6-ol could be explored for its potential applications in psychiatric medication, offering new hope for patients with mental health conditions.
Mécanisme D'action
Target of Action
The primary targets of 4,5,6,7-tetrahydro-1H-indazol-6-ol are believed to be CHK1 and CHK2 kinases and the cell volume-regulated human kinase h-sgk (human serum and glucocorticoid dependent kinase or SGK) . These kinases play a crucial role in cell cycle regulation and response to DNA damage . The compound also exhibits anti-inflammatory activity, suggesting potential interaction with cyclo-oxygenase-2 (COX-2) .
Mode of Action
4,5,6,7-tetrahydro-1H-indazol-6-ol interacts with its targets by inhibition, regulation, and/or modulation . For instance, it has been found to possess high anti-inflammatory activity, potentially through the inhibition of COX-2 . This results in decreased production of prostaglandin E2 (PGE2), tumor necrosis factor-alpha (TNF-α), and matrix metalloproteinase-13 (MMP-13), which are key mediators of inflammation .
Biochemical Pathways
The compound affects several biochemical pathways. In the context of its anti-inflammatory activity, it impacts the arachidonic acid pathway by inhibiting COX-2, leading to reduced production of pro-inflammatory mediators . In terms of its anticancer activity, it influences the CHK1-, CHK2-, and SGK-related pathways , which are involved in cell cycle regulation and DNA damage response .
Result of Action
The molecular and cellular effects of 4,5,6,7-tetrahydro-1H-indazol-6-ol’s action include reduced inflammation due to decreased production of pro-inflammatory mediators . In the context of cancer, it may lead to cell cycle arrest and enhanced DNA damage response due to its interaction with CHK1, CHK2, and SGK .
Propriétés
IUPAC Name |
4,5,6,7-tetrahydro-1H-indazol-6-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10N2O/c10-6-2-1-5-4-8-9-7(5)3-6/h4,6,10H,1-3H2,(H,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MZVXLRJQSAHYNO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(CC1O)NN=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
138.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4,5,6,7-tetrahydro-1H-indazol-6-ol | |
CAS RN |
1384428-92-5 | |
| Record name | 4,5,6,7-tetrahydro-1H-indazol-6-ol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Tert-butyl 5-methyl-1-oxa-6-azaspiro[2.5]octane-6-carboxylate](/img/structure/B1376918.png)
![2-Bromo-1-(6-chloro-5,8-dihydroimidazo[1,2-a]pyridin-3-yl)ethanone](/img/structure/B1376920.png)

![5-Bromo-1H-pyrrolo[2,3-b]pyridin-3-amine hydrochloride](/img/structure/B1376923.png)


![4-Bromopyrazolo[1,5-a]pyridine-2-carboxylic acid](/img/structure/B1376926.png)

![6-bromo-N-(3-morpholinopropyl)benzo[d]thiazol-2-amine](/img/structure/B1376930.png)
![Tert-butyl 2-oxo-3-oxa-1,9-diazaspiro[5.5]undecane-9-carboxylate](/img/structure/B1376931.png)
![5-Bromothieno[2,3-B]pyridine-2-carboxylic acid](/img/structure/B1376934.png)
![1-Hydroxy-8-aza-spiro[4.5]decane-8-carboxylic acid tert-butyl ester](/img/structure/B1376938.png)
![tert-Butyl 7-amino-6,7-dihydrothieno[3,2-c]pyridine-5(4H)-carboxylate](/img/structure/B1376939.png)
![1-[4-(4-Amino-pyrazol-1-ylmethyl)-piperidin-1-yl]-2-dimethylamino-ethanone dihydrochloride](/img/structure/B1376940.png)